Increased Lipophilicity vs. N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide Enhances Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2, while the des-tosyl analog N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide shows a significantly lower ACD/LogP of 0.42 [REFS-1, REFS-2]. This 1.58 log-unit increase reflects the lipophilic contribution of the tosyl group and suggests superior passive membrane permeability, which may be advantageous in cell-based assays or when designing brain-penetrant probes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, ACD/LogP = 0.42 |
| Quantified Difference | Δ LogP ≈ 1.58 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA) and ChemSrc/ACD Labs (ACD/LogP); different algorithms applied |
Why This Matters
Procurement decisions relying on cell permeability or CNS exposure should consider that the des-tosyl analog is markedly less lipophilic and may exhibit different cellular uptake kinetics.
- [1] PubChem. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide. Compound Summary CID 7543806. XLogP3-AA = 2. View Source
